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Compound of Interest

2-Hydroxyquinoline-4-carboxylic
Compound Name: o
aci

Cat. No.: B106741

IUPAC Name: 2-ox0-1H-quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of 2-Hydroxyquinoline-4-carboxylic
acid, a heterocyclic compound of significant interest in medicinal chemistry and materials
science. This document is intended for researchers, scientists, and drug development
professionals, offering detailed information on its chemical properties, synthesis, spectral
characteristics, and biological activities.

Chemical and Physical Properties

2-Hydroxyquinoline-4-carboxylic acid, which exists in tautomeric equilibrium with its 2-oxo
form, is a stable solid at room temperature.[1] Its high melting point is indicative of a stable
crystal lattice, likely reinforced by intermolecular hydrogen bonding.[1] It is sparingly soluble in
water but shows good solubility in polar organic solvents.[1]
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Property Value Reference
2-0x0-1H-quinoline-4-
IUPAC Name ] ] [2]
carboxylic acid
2-Hydroxycinchoninic acid, 4-
Carboxycarbostyril, 2-oxo-1,2-
Synonyms ) o ) [2]
dihydroquinoline-4-carboxylic
acid
CAS Number 15733-89-8 [2]
Molecular Formula C10H7NOs [3114]
Molecular Weight 189.17 g/mol [3][4]
Light orange to yellow to green
Appearance
powder/crystal
Melting Point >300 °C [3]
Boiling Point 403.6 °C (Predicted) [4]
Flash Point 197.9 °C (Predicted) [4]
B Soluble in polar organic
Solubility [1]
solvents
Crystal System Monoclinic
Space Group P2/n

Spectral Analysis

The structural elucidation of 2-Hydroxyquinoline-4-carboxylic acid is supported by various

spectroscopic techniques.

'H and **C NMR Spectroscopy

The *H NMR spectrum of a related derivative, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate,

in DMSO-des shows characteristic signals for the quinoline ring protons.[5] The protons at

positions 3 and 4 of the 2(1H)-pyridone ring appear as doublets, while the protons of the fused
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benzene ring exhibit doublet of doublets splitting patterns.[5] The 13C NMR spectrum of this
derivative confirms the presence of carbonyl carbons, quaternary aromatic carbons, and
aromatic methines.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a similar compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate,
displays characteristic absorption bands.[5] A broad peak around 3144 cm~1 is attributed to N-
H and O-H stretching vibrations.[5] The carbonyl (C=0) stretching vibration is observed around
1632 cm~1, and C=C stretching of the aromatic ring appears at approximately 1597 cm~1,[5]

Mass Spectrometry

The mass spectrum of 2-Hydroxyquinoline-4-carboxylic acid would be expected to show a
molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for
carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl
group (M-45).[6] For quinoline derivatives, a characteristic fragmentation involves the loss of
HCN from the quinoline ring.[7]

Synthesis of 2-Hydroxyquinoline-4-carboxylic acid

Several synthetic routes to 2-Hydroxyquinoline-4-carboxylic acid and its derivatives have
been reported, including the Pfitzinger, Doebner, and Conrad-Limbach reactions. A well-
documented method involves the oxidation of a 2-hydroxy-4-halogenomethylquinoline
precursor.

Biological Activity and Mechanism of Action

2-Hydroxyquinoline-4-carboxylic acid and its derivatives exhibit a wide range of biological
activities, making them attractive scaffolds for drug discovery.

Antimicrobial and Antibacterial Activity

This compound has shown potent antibacterial activity against Streptococcus faecalis.[4]
Derivatives of the quinoline-4-carboxylic acid scaffold have been extensively investigated as
antibacterial agents.[8]
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Anticancer and Antiproliferative Activity

Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been studied as P-
glycoprotein inhibitors to combat multidrug resistance in cancer.[9][10] Furthermore, some
derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase
implicated in cancer.[8] The parent compound has been noted for its growth inhibition capacity
against the MCF7 mammary cancer cell line.

Anti-inflammatory Activity

Quinoline-4-carboxylic acids have demonstrated appreciable anti-inflammatory properties, with
some studies suggesting a potential link to the inhibition of the NF-kB signaling pathway.

Other Activities

The compound is also known to be an inhibitor of bacterial efflux pumps and DNA
topoisomerase.[1] Its ability to chelate metal ions is also a key feature of its biological activity.
[11]

Experimental Protocols

Synthesis of 2-Hydroxyquinoline-4-carboxylic acid via
Oxidation

This protocol is adapted from a patented method for the synthesis of 2-hydroxyquinoline-4-
carboxylic acids.

Materials:

» 2-hydroxy-4-halogenomethylquinoline
e Hydrogen peroxide

» Alkali metal hydroxide (e.g., NaOH)

» Strong non-oxidizing acid (e.g., HCI)

Procedure:
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o React the 2-hydroxy-4-halogenomethylquinoline with an aqueous alkaline solution of
hydrogen peroxide. The reaction is typically carried out at a temperature between 35°C and
70°C.

o The molar ratio of the starting material to hydrogen peroxide should be between 1:10 and
1:20, and the ratio of starting material to alkali hydroxide should be between 1:6 and 1:15.

e The reaction is typically complete within 4 to 8 hours.

» After the reaction is complete, acidify the mixture with a strong non-oxidizing acid to a pH of
1to4.

» The 2-hydroxyquinoline-4-carboxylic acid will precipitate out of the solution.

o Collect the precipitate by filtration, wash with cold water, and dry.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Materials:

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol

Test compound (2-Hydroxyquinoline-4-carboxylic acid)

Positive control (e.g., Ascorbic acid)

96-well microplate

Microplate reader

Procedure:

e Prepare a stock solution of the test compound in methanol.
o Prepare a series of dilutions of the test compound.

e Prepare a 0.1 mM solution of DPPH in methanol.
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e In a 96-well plate, add 100 pL of the DPPH solution to each well.

e Add 100 pL of the different concentrations of the test compound, positive control, or
methanol (as a blank) to the respective wells.

 Incubate the plate in the dark at room temperature for 30 minutes.
e Measure the absorbance at 517 nm.

o Calculate the percentage of DPPH radical scavenging activity.

Antimicrobial Susceptibility Test (Broth Microdilution)

Materials:

e Test compound

o Bacterial strain

e Mueller-Hinton Broth (MHB)
e 96-well microplate

e Incubator

Procedure:

Prepare a stock solution of the test compound.

o Perform serial dilutions of the test compound in MHB in a 96-well plate.

e Prepare a standardized inoculum of the bacterial strain.

¢ Inoculate each well with the bacterial suspension.

 Include a positive control (bacteria without compound) and a negative control (broth only).

 Incubate the plate at 37°C for 18-24 hours.
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o Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the
compound that completely inhibits visible bacterial growth.

Visualizations
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Lead Discovery and Optimization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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